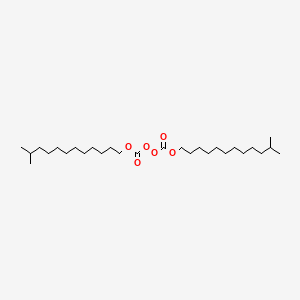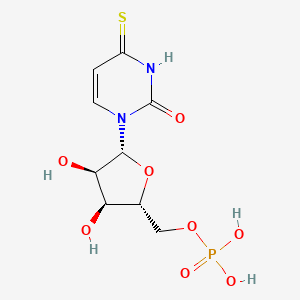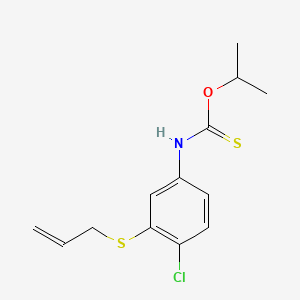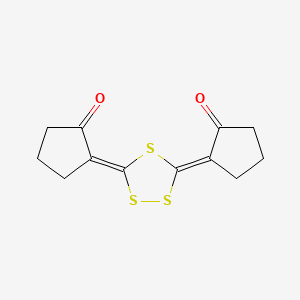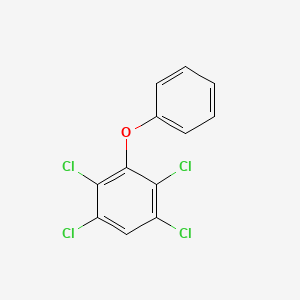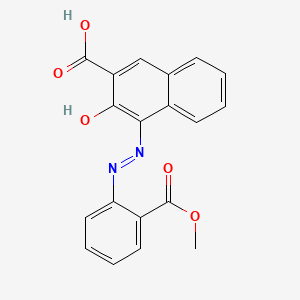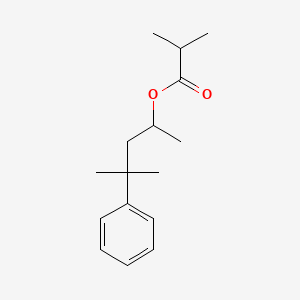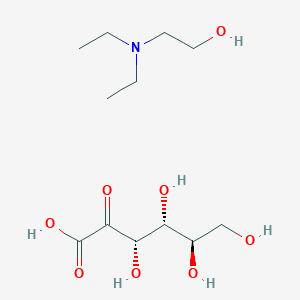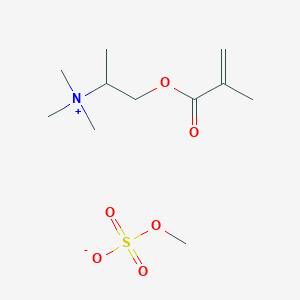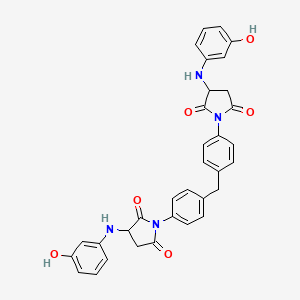
2,5-Pyrrolidinedione, 1,1'-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrrolidinedione core linked to phenylene groups and hydroxyphenylamino substituents. Its molecular formula is C33H28N4O6, and it has a molecular weight of 576.61 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxyaniline with methylenedi-4,1-phenylene bis(maleimide) under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound can undergo redox reactions, modulating cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
- Bismaleimide S
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
Uniqueness
2,5-Pyrrolidinedione, 1,1’-(methylenedi-4,1-phenylene)bis(3-((3-hydroxyphenyl)amino)- is unique due to its combination of pyrrolidinedione and hydroxyphenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
73384-87-9 |
|---|---|
分子式 |
C33H28N4O6 |
分子量 |
576.6 g/mol |
IUPAC名 |
3-(3-hydroxyanilino)-1-[4-[[4-[3-(3-hydroxyanilino)-2,5-dioxopyrrolidin-1-yl]phenyl]methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C33H28N4O6/c38-26-5-1-3-22(16-26)34-28-18-30(40)36(32(28)42)24-11-7-20(8-12-24)15-21-9-13-25(14-10-21)37-31(41)19-29(33(37)43)35-23-4-2-6-27(39)17-23/h1-14,16-17,28-29,34-35,38-39H,15,18-19H2 |
InChIキー |
BCDLSARRVYUCQV-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(C4=O)NC5=CC(=CC=C5)O)NC6=CC(=CC=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




